molecular formula C14H23NO5 B2477484 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 2149185-87-3

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2477484
CAS RN: 2149185-87-3
M. Wt: 285.34
InChI Key: LFGVPASIMFBWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid” is a complex organic molecule. It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is a proline derivative, which are often used in the synthesis of proteins .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom. It also contains several functional groups, including a carboxylic acid group, an ester group, and an ether group . The exact three-dimensional structure would depend on the specific stereochemistry of the molecule.

Scientific Research Applications

  • Supramolecular Structures and Hydrogen Bonding : The study of isomers of similar compounds, such as 3-(benzoxazol-2-yl)prop-2-enoic acid, reveals the importance of the coplanar arrangement of the carboxylic acid group and the double bond in these molecules. These structural features contribute to hydrogen bonding and π-π stacking interactions, which are essential in supramolecular chemistry (Trujillo-Ferrara et al., 2004).

  • Reactions with αβ-Unsaturated Acid Chlorides : Research on the reaction of similar compounds with αβ-unsaturated acid chlorides has shown the potential to create a variety of chemical structures, including carboxamides and dial compounds. These reactions are significant in the synthesis of complex organic molecules (Hickmott & Hopkins, 1968).

  • Redox-Annulations and Cyclic Amines : The redox-annulation of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones demonstrates a method to produce ring-fused pyrrolines. These compounds have potential applications in synthetic chemistry and could be further modified for various uses (Kang et al., 2015).

  • Synthesis and Antioxidant Activity : Studies involving the synthesis of pyrrolidine-3-carboxylic acid derivatives have shown that these compounds possess potent antioxidant activities. This is crucial in the development of new medicinal molecules and in understanding the role of antioxidants in health (Tumosienė et al., 2019).

  • Synthesis of Novel Heterocyclic Compounds : The synthesis of novel pyrrolidin-2-ones and their derivatives demonstrates the versatility of these compounds in creating new, biologically active molecules. This aspect is particularly important in pharmaceutical research for developing new drugs (Rubtsova et al., 2020).

  • Synthesis of Carbapenem Antibiotics : Research into the synthesis of carbapenem antibiotics using pyrrolidine-1-carboxylic acid derivatives shows the significance of these compounds in developing new antibacterial agents, especially against Gram-positive and Gram-negative bacteria (Iso et al., 1996).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-8-19-10-14(11(16)17)6-7-15(9-14)12(18)20-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGVPASIMFBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.